4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine
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Overview
Description
4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine is a pyridine derivative with the molecular formula C9H14N4O2S and a molecular weight of 242.30 g/mol This compound is characterized by the presence of a hydrazinyl group and a pyrrolidin-1-ylsulfonyl group attached to a pyridine ring
Preparation Methods
The synthesis of 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of pyridine derivatives with hydrazine and pyrrolidine-1-sulfonyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazinyl or pyrrolidin-1-ylsulfonyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidin-1-ylsulfonyl group may enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine can be compared with other pyridine derivatives and sulfonyl-containing compounds. Similar compounds include:
3-(Pyrrolidin-1-ylsulfonyl)pyridine: This compound lacks the hydrazinyl group and may have different biological activities and chemical reactivity.
4-Hydrazinylpyridine: This compound lacks the pyrrolidin-1-ylsulfonyl group and may have different solubility and stability properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C9H14N4O2S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H14N4O2S/c10-12-8-3-4-11-7-9(8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12) |
InChI Key |
UPSGFHGGEYXRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origin of Product |
United States |
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